Napabucasin

Catalog No.
S536668
CAS No.
83280-65-3
M.F
C14H8O4
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Napabucasin

CAS Number

83280-65-3

Product Name

Napabucasin

IUPAC Name

2-acetylbenzo[f][1]benzofuran-4,9-dione

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3

InChI Key

DPHUWDIXHNQOSY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

BBI608; BBI 608; BB-I608; Napabucasin

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Description

The exact mass of the compound Napabucasin is 240.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

Napabucasin shows promise in inhibiting the growth and spread of certain cancers. It works by targeting a protein called STAT3, which plays a crucial role in cell proliferation and survival. Studies suggest Napabucasin may be effective against various cancers, including:

  • Leukemia
  • Colorectal cancer
  • Breast cancer

Other Areas of Research

Napabucasin is being investigated for its potential applications beyond cancer. Research suggests it may have a role in:

  • Bone health: Studies indicate Napabucasin might influence bone formation by affecting a pathway involving STAT3

Napabucasin, also known as 2-acetyl-4H,9H-naphtho[2,3-b]furan-4,9-dione or BBI-608, is a small molecule classified within the naphthofuran family. Its chemical structure features a furan ring fused to a naphthalene moiety, which contributes to its unique biological properties. Napabucasin has garnered attention for its potential in cancer therapy, particularly due to its ability to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway, which plays a crucial role in cancer cell proliferation and survival .

Napabucasin inhibits STAT3 by inducing its degradation. It does this by promoting the interaction of STAT3 with an E3 ubiquitin ligase, which marks STAT3 for destruction by the cellular machinery []. This process effectively reduces STAT3 protein levels, thereby hindering its role in cancer cell proliferation and stemness [].

That can be conducted through traditional organic synthesis methods or advanced techniques such as microflow chemistry for scale-up production. The process typically includes the formation of the naphthoquinone structure through condensation reactions followed by functional group modifications. Recent studies have focused on optimizing these methods for improved yield and purity .

General Steps in Synthesis:

  • Formation of Naphthoquinone Core: Utilizing condensation reactions.
  • Functionalization: Introduction of acetyl groups and other substituents.
  • Purification: Techniques such as crystallization or chromatography are employed.

Napabucasin exhibits significant anticancer properties by inducing apoptosis, inhibiting cancer cell proliferation, and suppressing metastasis. It has been shown to affect various cancer types including colorectal carcinoma, pancreatic adenocarcinoma, glioblastoma, and lung carcinoma. The compound induces cell cycle arrest and promotes ROS generation leading to cellular damage. Notably, napabucasin has been found to resensitize certain cancer cells to conventional therapies such as radiation and chemotherapy .

Key Biological Effects:

  • Induction of Apoptosis: Triggers programmed cell death in various cancer cell lines.
  • Inhibition of Cancer Stemness: Reduces the self-renewal capacity of cancer stem cells.
  • Cell Cycle Arrest: Prevents progression from G1 to S phase in the cell cycle.
  • Suppression of Metastasis: Inhibits the spread of cancer cells to other tissues .

Napabucasin is primarily investigated for its therapeutic applications in oncology. Its ability to inhibit STAT3 signaling makes it a candidate for treating various cancers that exhibit aberrant STAT3 activity. Clinical trials have explored its efficacy in combination with other therapies for enhanced anticancer effects .

Potential

Research indicates that napabucasin interacts with multiple biological targets beyond STAT3, including various oxidoreductases involved in its bioactivation. These interactions are crucial for understanding its mechanism of action and potential side effects. Studies have shown that the effectiveness of napabucasin can vary based on the expression levels of NQO1 in different tumor types .

Notable Interactions:

  • NAD(P)H:quinone oxidoreductase-1 (NQO1): Primary enzyme facilitating bioactivation.
  • Cytochrome P450 oxidoreductase (POR): Contributes to ROS generation at lower efficiency.

Napabucasin shares structural similarities with other naphthoquinones and compounds targeting the STAT3 pathway. Here are some notable compounds:

Compound NameStructure TypeMechanism of Action
β-lapachoneNaphthoquinoneInduces oxidative stress via redox cycling
Mitomycin CQuinoneAlkylates DNA leading to cell death
LLL12Small moleculeInhibits STAT3 phosphorylation
HJC0416Small moleculeInhibits STAT3 activity

Uniqueness of Napabucasin:

Napabucasin is distinct due to its dual mechanism involving both direct inhibition of STAT3 signaling and induction of ROS through redox cycling, making it a multifaceted agent against cancer stemness and tumor growth .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

240.04225873 g/mol

Monoisotopic Mass

240.04225873 g/mol

Heavy Atom Count

18

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z1HHM49K7O

Pharmacology

Napabucasin is an orally available cancer cell stemness inhibitor with potential antineoplastic activity. Even though the exact target has yet to be fully elucidated, napabucasin appears to target and inhibit multiple pathways involved in cancer cell stemness. This may ultimately inhibit cancer stemness cell (CSC) growth as well as heterogeneous cancer cell growth. CSCs, self-replicating cells that are able to differentiate into heterogeneous cancer cells, appear to be responsible for the malignant growth, recurrence and resistance to conventional chemotherapies.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
STAT3 [HSA:6774] [KO:K04692]

Other CAS

83280-65-3

Wikipedia

Napabucasin

Dates

Modify: 2023-08-15
1: Zhang Y, Jin Z, Zhou H, Ou X, Xu Y, Li H, Liu C, Li B. Suppression of prostate
2: Li Y, Rogoff HA, Keates S, Gao Y, Murikipudi S, Mikule K, Leggett D, Li W,

Explore Compound Types